molecular formula C9H16BNO4 B8113095 (2-Methylpropyl)boronic acid mida ester

(2-Methylpropyl)boronic acid mida ester

Cat. No.: B8113095
M. Wt: 213.04 g/mol
InChI Key: PLRWQFNPZCCLAG-UHFFFAOYSA-N
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Description

(2-Methylpropyl)boronic acid mida ester is a protected boronic acid derivative that incorporates methylimindodiacetic acid (MIDA). This compound is known for its stability and prolonged shelf life, which makes it a valuable reagent in various chemical reactions, particularly in selective and iterative cross-coupling sequences .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylpropyl)boronic acid MIDA ester typically involves the reaction of (2-Methylpropyl)boronic acid with methylimindodiacetic acid (MIDA) under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve maximum efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

(2-Methylpropyl)boronic acid MIDA ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include boronic acids, alcohols, and substituted boronic esters. These products are valuable intermediates in the synthesis of complex organic molecules .

Mechanism of Action

The mechanism of action of (2-Methylpropyl)boronic acid MIDA ester involves its ability to form stable complexes with various molecular targets. The MIDA group provides stability and prevents premature reactions, allowing for selective and controlled chemical transformations. The compound interacts with molecular pathways involved in cross-coupling reactions, facilitating the formation of desired products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methylpropyl)boronic acid MIDA ester is unique due to its specific structure, which provides enhanced stability and selectivity in chemical reactions. Unlike other boronic acid derivatives, the MIDA ester form allows for prolonged shelf life and resistance to hydrolysis, making it a preferred choice in various synthetic applications .

Properties

IUPAC Name

6-methyl-2-(2-methylpropyl)-1,3,6,2-dioxazaborocane-4,8-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BNO4/c1-7(2)4-10-14-8(12)5-11(3)6-9(13)15-10/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLRWQFNPZCCLAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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